4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene
Overview
Description
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene is an organic compound with the molecular formula C9H7Br2F3O It is a derivative of benzene, substituted with bromine, trifluoroethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene typically involves the bromination of 2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is designed to ensure consistent quality and high efficiency. Safety measures are implemented to handle the hazardous nature of bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the trifluoroethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Major Products Formed
Substitution: Products with different halogens or other functional groups replacing the bromine atoms.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Dehalogenated compounds or reduced trifluoroethyl derivatives.
Scientific Research Applications
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene depends on its interaction with molecular targets. The bromine and trifluoroethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine
- 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)benzene
- 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-hydroxybenzene
Uniqueness
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties
Properties
IUPAC Name |
4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O/c1-15-7-3-2-5(10)4-6(7)8(11)9(12,13)14/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURZWOXRAOROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.